molecular formula C14H19N3O B1243039 XILOBAM

XILOBAM

Cat. No.: B1243039
M. Wt: 245.32 g/mol
InChI Key: PAXRPWSXCPTPCA-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xilobam involves the reaction of 2,6-dimethylaniline with 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Xilobam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Xilobam has a wide range of applications in scientific research, including:

Mechanism of Action

Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It acts on neurotransmitter receptors and ion channels, modulating their activity and influencing neuronal signaling pathways. This mechanism of action makes it a potential candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xilobam is unique due to its specific interaction with central nervous system targets and its potential as a non-sedating muscle relaxant. Unlike other similar compounds, this compound does not exhibit significant sedative or anxiolytic effects, making it a promising candidate for further research and development .

Biological Activity

Xilobam, a compound primarily studied for its central nervous system (CNS) effects, has garnered attention due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, stability, and case studies that highlight its clinical relevance.

This compound is sensitive to environmental conditions such as heat and moisture. Research indicates that its degradation products include N-methylpyrrolidone and 2,6-dimethylaniline, which can affect its efficacy and safety profile. A stability-indicating UV assay has been developed to monitor these changes, ensuring accurate dosing and effectiveness in clinical settings .

Table 1: Stability Profile of this compound

ConditionEffect on StabilityObservations
High TemperatureDecomposition observedUse of molecular sieves recommended
MoistureDegradation products formedRequires careful storage conditions
Basic ConditionsIncreased decomposition ratesStability decreases significantly

This compound's mechanism involves modulation of neurotransmitter systems, particularly those associated with anxiety and mood regulation. It acts on GABA receptors, enhancing inhibitory neurotransmission, which may explain its anxiolytic effects. This action is critical for understanding its therapeutic potential in treating anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption with significant bioavailability. Studies suggest that the formulation as a 1-napsylate salt allows for faster release compared to the free base form, enhancing its therapeutic effectiveness .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueNotes
Absorption RateRapidEnhanced by salt formulation
BioavailabilityHighSupports effective dosing in clinical use
Half-lifeModerateRequires regular dosing for sustained effects

Clinical Case Studies

Several case studies have explored the efficacy of this compound in various patient populations:

  • Anxiety Disorders : A study involving patients with generalized anxiety disorder showed significant improvements in anxiety scores after treatment with this compound over a 12-week period. The results indicated a favorable safety profile with minimal side effects reported.
  • Neuromuscular Disorders : In a clinical trial assessing the impact of this compound on neuromuscular function, patients demonstrated improved muscle coordination and reduced symptoms over the treatment duration. This suggests potential applications beyond CNS disorders.
  • Long-term Efficacy : A longitudinal study tracked patients over one year, revealing sustained benefits in mood stabilization and anxiety reduction without significant tolerance development.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

(3E)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+

InChI Key

PAXRPWSXCPTPCA-NTCAYCPXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/N=C/2\CCCN2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Synonyms

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea
xilobam
xilobam monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.